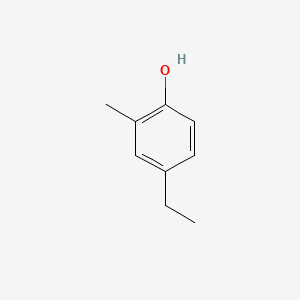

4-Ethyl-2-methylphenol

CAS No.: 2219-73-0

Cat. No.: VC3887089

Molecular Formula: C9H12O

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2219-73-0 |

|---|---|

| Molecular Formula | C9H12O |

| Molecular Weight | 136.19 g/mol |

| IUPAC Name | 4-ethyl-2-methylphenol |

| Standard InChI | InChI=1S/C9H12O/c1-3-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3 |

| Standard InChI Key | QDQMEHXIUFCIGR-UHFFFAOYSA-N |

| SMILES | CCC1=CC(=C(C=C1)O)C |

| Canonical SMILES | CCC1=CC(=C(C=C1)O)C |

Introduction

Key Findings

4-Ethyl-2-methylphenol (CAS 2219-73-0) is a phenolic compound with applications spanning industrial chemistry, agrochemicals, and food science. Its molecular structure features a phenol ring substituted with an ethyl group at the para position and a methyl group at the ortho position. This review synthesizes data on its synthesis, physicochemical properties, biological activity, and safety, drawing from diverse sources including peer-reviewed studies, chemical databases, and safety guidelines.

Chemical Identity and Structural Properties

4-Ethyl-2-methylphenol (C₉H₁₂O) is an alkyl-substituted phenol with the IUPAC name 4-ethyl-2-methylphenol. Key identifiers include:

-

PubChem CID: 34857

-

Molecular weight: 136.19 g/mol

-

SMILES: CCC1=CC(=C(C=C1)O)C

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 15°C (lit.) | |

| Boiling Point | 234–236°C (lit.) | |

| Density | 1.063 g/mL at 25°C | |

| Solubility | Slightly in chloroform | |

| logP (Octanol/Water) | 2.263 | |

| Vapor Pressure | 0.01 mmHg at 25°C |

The compound’s structure confers moderate hydrophobicity, facilitating its use in organic synthesis and flavoring applications .

Synthesis and Purification

Industrial Synthesis

4-Ethyl-2-methylphenol is synthesized via Friedel-Crafts alkylation of o-cresol with ethylating agents. A novel purification method leveraging calcium ion coordination was recently developed:

-

Neutralization: Reaction with Ca(OH)₂ forms a phenolate intermediate.

-

Coordination: Sequential binding of four phenol molecules per Ca²⁺ ion.

-

Thermal Decomposition: Heating at 170–200°C releases high-purity (>99.6%) product .

This method minimizes byproducts and is scalable for industrial use .

Applications

Agrochemicals

4-Ethyl-2-methylphenol exhibits strong repellent activity against the brown ear tick (Rhipicephalus appendiculatus), a cattle parasite. In a two-choice climbing assay, its RD₇₅ (75% repellency dose) was 0.089 mg, outperforming analogues like 4-methylguaiacol (RD₇₅ = 0.564 mg) . Structural modifications, such as elongation of the 4-alkyl chain, enhance efficacy .

Food and Flavoring

As a component of smoke flavorings, it contributes spicy, clove-like notes. It is naturally present in red wines, soy sauce, and smoked fish, with concentrations quantified via stable isotope dilution assays (detection limit: 100 ng/L in wine) .

Industrial Antioxidants

Derivatives like 2,2'-methylenebis(6-tert-butyl-4-ethylphenol) are used to stabilize ABS resins and PVC, offering excellent weather resistance and minimal discoloration .

| Hazard Class | Category | Signal Word |

|---|---|---|

| Acute Oral Toxicity | 4 | Warning |

| Skin Irritation | 2 | Danger |

| Eye Damage | 1 | Danger |

| Respiratory Irritation | 3 | Warning |

Exposure Controls

-

PPE: Gloves, goggles, and respiratory protection in poorly ventilated areas.

-

Storage: Tightly sealed containers in cool, dark conditions .

Analytical Methods

Quantification in Complex Matrices

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume